molecular formula C12H17O4P B040558 4-(Diethoxyphosphorylmethyl)benzaldehyde CAS No. 125185-25-3

4-(Diethoxyphosphorylmethyl)benzaldehyde

Cat. No.: B040558
CAS No.: 125185-25-3
M. Wt: 256.23 g/mol
InChI Key: XVFUMRMVANEEBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethoxyphosphorylmethyl)benzaldehyde (CAS: see COA

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12-7-5-11(9-13)6-8-12/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFUMRMVANEEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=C(C=C1)C=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70563617
Record name Diethyl [(4-formylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125185-25-3
Record name Diethyl [(4-formylphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70563617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-(Bromomethyl)benzaldehyde

The success of this method hinges on the preparation of 4-(bromomethyl)benzaldehyde, which is synthesized via radical bromination of 4-methylbenzaldehyde. Using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) in carbon tetrachloride under reflux, the benzylic methyl group undergoes bromination to yield 4-(bromomethyl)benzaldehyde. This step requires careful control to avoid side reactions involving the aldehyde group.

Phosphorylation via Arbuzov Reaction

Heating 4-(bromomethyl)benzaldehyde with triethyl phosphite at 160°C for 2 hours under nitrogen facilitates nucleophilic substitution, replacing the bromide with a diethoxyphosphoryl group. Excess triethyl phosphite is removed under vacuum, yielding the target compound as a colorless oil with a reported efficiency of 97%. Nuclear magnetic resonance (NMR) analysis confirms the structure, with characteristic signals at δ 3.36 ppm (d, J = 22.0 Hz) for the phosphorylmethyl group and δ 9.98 ppm (s) for the aldehyde proton.

Benzoate Ester Hydrolysis and Oxidation Route

For cases where 4-(bromomethyl)benzaldehyde is inaccessible, an alternative multi-step pathway begins with methyl 4-((diethoxyphosphoryl)methyl)benzoate, a compound readily synthesized via Arbuzov reaction.

Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to yield 4-((diethoxyphosphoryl)methyl)benzoic acid. This intermediate is isolated via acidification and filtration.

Reduction to Benzyl Alcohol

The carboxylic acid is reduced to 4-((diethoxyphosphoryl)methyl)benzyl alcohol using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). The reaction proceeds quantitatively but requires rigorous exclusion of moisture.

Oxidation to Aldehyde

The primary alcohol is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane, preventing over-oxidation to the carboxylic acid. This step achieves moderate yields (60–70%) due to the sensitivity of the aldehyde group.

Protection-Deprotection Strategy

To mitigate the reactivity of the aldehyde during phosphorylation, a protective-group approach is employed.

Acetal Protection

4-Methylbenzaldehyde is converted to its dimethyl acetal using methanol and a catalytic acid (e.g., p-toluenesulfonic acid). The acetal-protected intermediate is brominated at the benzylic position via radical conditions, yielding 4-(bromomethyl)benzaldehyde dimethyl acetal.

Phosphorylation and Deprotection

The brominated acetal undergoes Arbuzov reaction with triethyl phosphite, followed by acidic hydrolysis (HCl in water/THF) to regenerate the aldehyde. This method achieves an overall yield of 85%, circumventing direct handling of the reactive aldehyde.

Alternative Synthetic Pathways

Horner-Wadsworth-Emmons Reaction

While typically used to form α,β-unsaturated carbonyl compounds, this reaction can indirectly access the target aldehyde. A phosphonate-containing precursor is reacted with a formylating agent, though this approach remains exploratory.

Nucleophilic Substitution

4-(Bromomethyl)benzaldehyde reacts with the sodium salt of diethyl phosphite in dimethylformamide (DMF), though competing aldol condensation of the aldehyde limits practicality.

Comparative Analysis of Methods

Method Steps Yield Advantages Disadvantages
Arbuzov Reaction197%High efficiency, minimal purificationRequires 4-(bromomethyl)benzaldehyde
Ester Hydrolysis Route460–70%Uses stable intermediatesMulti-step, low overall yield
Protection-Deprotection385%Avoids aldehyde reactivity issuesAdditional protection/deprotection

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxyphosphorylmethyl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Diethoxyphosphorylmethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Diethoxyphosphorylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The diethoxyphosphorylmethyl group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., phosphoryl, bromomethyl) increase the aldehyde’s electrophilicity, favoring nucleophilic attacks.
  • Electron-donating groups (e.g., diethylamino, hydroxy) reduce aldehyde reactivity but enhance solubility in polar solvents .

Reactivity Comparison :

  • Bromomethyl and phosphorylmethyl groups enable further functionalization (e.g., alkylation, phosphorylation).
  • Aldehydes with amino groups (e.g., diethylamino) undergo Schiff base formation, useful in drug design .

Physicochemical Properties

Property This compound 4-Hydroxybenzaldehyde 4-(Bromomethyl)benzaldehyde 4-(Diethylamino)benzaldehyde
Solubility Low in water; soluble in polar aprotic solvents (DMF, DMSO) High in polar solvents (ethanol, water) Low in water; soluble in acetone Soluble in ethanol, chloroform
Log P ~2.5 (estimated) 1.34 2.1 1.8
Thermal Stability High (phosphoryl group resists hydrolysis) Moderate Low (Br–CH₂ bond labile) Moderate

Notes:

  • The phosphoryl group increases molecular weight and hydrophobicity compared to hydroxy or methoxy derivatives.
  • Fluorinated analogs (e.g., 4-(Difluoromethoxy)-3-methoxybenzaldehyde) exhibit enhanced metabolic stability and lipophilicity .

Biological Activity

4-(Diethoxyphosphorylmethyl)benzaldehyde is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

  • Molecular Formula : C₁₂H₁₇O₄P
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 125185-25-3

The compound features a diethoxyphosphoryl group attached to a benzaldehyde moiety, which may contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The aldehyde functional group can participate in nucleophilic addition reactions, leading to the formation of stable adducts with biological macromolecules.

Potential Mechanisms

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with active site residues.
  • Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, benzaldehyde derivatives have demonstrated effectiveness against various bacterial strains by disrupting their cell membranes and inhibiting growth. This suggests that this compound may possess similar properties.

Cytotoxicity

Studies on related phosphonates have shown cytotoxic effects on cancer cell lines, indicating that this compound might also exhibit selective toxicity towards malignant cells. The mechanism is thought to involve the induction of apoptosis through oxidative stress pathways.

Case Studies

  • Antibacterial Activity
    A study evaluated the antibacterial efficacy of benzaldehyde derivatives against Staphylococcus aureus and other pathogenic bacteria. The results indicated that these compounds could reduce the minimum inhibitory concentration (MIC) of standard antibiotics when used in combination, suggesting a synergistic effect that could enhance therapeutic outcomes .
  • Cytotoxic Effects on Cancer Cells
    In vitro studies have shown that phosphonate-containing compounds can induce apoptosis in various cancer cell lines. This involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of diethyl phosphite with a suitable benzyl halide or aldehyde under controlled conditions. This synthetic route allows for the introduction of the diethoxyphosphoryl group while maintaining the integrity of the aldehyde functionality.

Comparative Analysis

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, CytotoxicEnzyme inhibition, receptor modulation
BenzaldehydeAntibacterialMembrane disruption
Phosphonate derivativesCytotoxicApoptosis induction via oxidative stress

Q & A

Q. What are the common synthetic routes for 4-(Diethoxyphosphorylmethyl)benzaldehyde, and how are reaction conditions optimized?

The compound is typically synthesized via nucleophilic substitution or phosphorylation reactions. For example, benzaldehyde derivatives can react with diethyl phosphite under catalysis (e.g., palladium or sodium carbonate) in solvents like toluene at elevated temperatures . Optimization involves adjusting stoichiometry, catalyst loading (e.g., 5 mol% Pd), and reaction time (e.g., 16–24 hours) to maximize yield. Purity is ensured via column chromatography or recrystallization, as seen in similar benzaldehyde derivatives .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the aldehyde proton (~9.8 ppm) and phosphoryl-methyl integration .
  • FTIR : Peaks at ~1700 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (P=O stretch) validate functional groups .
  • X-ray crystallography : SHELX software refines crystal structures, with parameters like space group P21/nP2_1/n and unit cell dimensions (e.g., a=9.65a=9.65 Å, β=108.9\beta=108.9^\circ) .

Q. What safety protocols are essential for handling this compound?

  • Eye/Skin Exposure : Flush eyes with water for 15 minutes; wash skin with soap and water. Remove contaminated clothing .
  • Toxicity : Use fume hoods and PPE (gloves, goggles), as toxicological data are limited. Store in airtight containers away from oxidizers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation or hydrogen bonding patterns?

SHELXL refines crystallographic models to identify hydrogen bonds (e.g., O–H\cdotsO) and torsional angles. For example, graph-set analysis (e.g., Etter’s formalism) classifies intermolecular interactions, revealing how the phosphoryl group influences packing motifs . Discrepancies in bond lengths (>0.02 Å) between studies may indicate solvent effects or disorder, requiring iterative refinement .

Q. How do contradictory data on reaction yields arise, and what troubleshooting strategies apply?

Variations in yield (e.g., 70–90%) often stem from:

  • Catalyst deactivation : Pd catalysts degrade with moisture; use anhydrous conditions .
  • Byproduct formation : Monitor intermediates via TLC. For example, column chromatography separates phosphorylated byproducts from the aldehyde .
  • Temperature control : Exothermic reactions require gradual heating (e.g., 60°C to 80°C over 1 hour) .

Q. What computational methods validate the electronic effects of the diethoxyphosphoryl group?

  • DFT calculations : Compare HOMO-LUMO gaps of the phosphoryl group (electron-withdrawing) versus methoxy analogs. Basis sets like B3LYP/6-311+G(d,p) predict charge distribution .
  • Molecular docking : Simulate interactions with enzymes (e.g., DHFR inhibitors) to assess steric/electronic compatibility .

Q. How does the phosphoryl group influence biological activity in structure-activity relationship (SAR) studies?

The phosphoryl group enhances solubility (log PP ~1.5) and bioavailability. In antimicrobial assays, its electronegativity disrupts bacterial membranes, but steric bulk may reduce binding affinity. Compare IC50_{50} values of phosphorylated vs. non-phosphorylated analogs .

Methodological Considerations

Q. Designing experiments to study degradation pathways under varying pH/temperature

  • HPLC-MS : Monitor hydrolysis products (e.g., benzaldehyde) at pH 2–12 and 25–60°C.
  • Kinetic analysis : Fit data to first-order models (t1/2t_{1/2} = ln2/kk) to determine stability thresholds .

Q. Best practices for reproducing crystallographic data

  • Data collection : Use Bruker SMART APEX II diffractometers with Mo-Kα radiation (λ=0.71073\lambda=0.71073 Å).
  • Validation : Check R-factors (Rint<5%R_{\text{int}} < 5\%) and residual density maps (<1 eÅ3^{-3}) in Olex2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.